molecular formula C20H22N4O2 B7551530 N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide

Cat. No. B7551530
M. Wt: 350.4 g/mol
InChI Key: CBNWGEYKPGXPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It has been widely used in scientific research as a tool compound to study the role of G9a in various cellular processes.

Mechanism of Action

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide binds to the SET domain of G9a histone methyltransferase and inhibits its enzymatic activity. This leads to a decrease in the levels of H3K9me2 histone methylation, which is involved in the regulation of gene expression. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has also been shown to inhibit the activity of GLP, a homolog of G9a, which has a similar role in histone methylation.
Biochemical and Physiological Effects:
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has also been shown to enhance the differentiation of stem cells into specific cell types. Additionally, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide is a useful tool compound for studying the role of G9a histone methyltransferase in various cellular processes. Its specificity and potency make it a valuable tool for studying the effects of G9a inhibition. However, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has some limitations, such as its solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has been shown to have off-target effects on other histone methyltransferases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide in scientific research. One potential direction is the development of more potent and specific G9a inhibitors. Another direction is the study of the role of G9a in other cellular processes, such as metabolism and aging. Additionally, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide could be used in combination with other compounds to enhance its effects or to target multiple pathways simultaneously. Overall, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide is a valuable tool compound for studying the role of G9a histone methyltransferase in various cellular processes, and its use will continue to be an important area of research in the future.

Synthesis Methods

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(benzimidazol-1-yl)aniline, which is then coupled with 2-oxoethyl-2-methylbutanoyl chloride to obtain N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide. The final product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has been widely used in scientific research to study the role of G9a histone methyltransferase in various cellular processes such as gene expression, DNA damage response, and cell differentiation. It has been shown to inhibit G9a-mediated H3K9me2 histone methylation, which is involved in the regulation of gene expression. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has also been used to study the role of G9a in DNA damage response and repair, and in the differentiation of stem cells into specific cell types.

properties

IUPAC Name

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-14(2)20(26)21-12-19(25)23-15-8-10-16(11-9-15)24-13-22-17-6-4-5-7-18(17)24/h4-11,13-14H,3,12H2,1-2H3,(H,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNWGEYKPGXPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NCC(=O)NC1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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